molecular formula C10H9NO3 B193000 N-(2-Hydroxyethyl)phthalimide CAS No. 3891-07-4

N-(2-Hydroxyethyl)phthalimide

Cat. No.: B193000
CAS No.: 3891-07-4
M. Wt: 191.18 g/mol
InChI Key: MWFLUYFYHANMCM-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)phthalimide is an organic compound with the molecular formula C10H9NO3. It is a white crystalline solid that is used as a precursor for chloromethyl ethers in the synthesis of purine acyclic nucleosides . This compound is known for its role in various chemical reactions and its applications in scientific research.

Mechanism of Action

Target of Action

N-(2-Hydroxyethyl)phthalimide (HEM) primarily targets proteins with active hydrogen-containing compounds . One of its main targets is the thiol group of cysteine residues in proteins .

Mode of Action

HEM is an electrophilic compound that can react with nucleophilic, active hydrogen-containing compounds to form covalent bonds . Specifically, it can react with the thiol group of cysteine residues in proteins, leading to protein cross-linking . This reaction changes the structure and function of the proteins, allowing for protein modification and exploration .

Biochemical Pathways

The primary biochemical pathway affected by HEM involves the cross-linking of proteins. This process can alter the structure and function of proteins, leading to changes in cellular processes that depend on these proteins . The downstream effects of these changes can vary widely depending on the specific proteins and processes involved.

Result of Action

The primary result of HEM’s action is the modification of proteins through cross-linking . This can lead to changes in the structure and function of these proteins, potentially affecting a wide range of cellular processes. The specific effects would depend on the proteins that are modified and the nature of the modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl)phthalimide can be synthesized through the reaction of phthalimide with ethylene oxide under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process generally includes the careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)phthalimide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phthalimide derivatives.

    Reduction: Reduction reactions can convert it into different functionalized compounds.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various functionalized phthalimide derivatives, which can be used in further chemical synthesis or as intermediates in the production of pharmaceuticals and other compounds .

Comparison with Similar Compounds

Uniqueness: N-(2-Hydroxyethyl)phthalimide is unique due to its specific reactivity with nucleophiles and its role as a precursor in the synthesis of purine acyclic nucleosides. Its ability to modify proteins and its applications in various fields of research and industry make it a valuable compound .

Properties

IUPAC Name

2-(2-hydroxyethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFLUYFYHANMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063225
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-
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Molecular Weight

191.18 g/mol
Source PubChem
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CAS No.

3891-07-4
Record name N-(2-Hydroxyethyl)phthalimide
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Record name 2-Hydroxyethylphthalimide
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Record name N-(2-Hydroxyethyl)phthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-
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Record name N-(2-hydroxyethyl)phthalimide
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Record name N-(2-HYDROXYETHYL)PHTHALIMIDE
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Synthesis routes and methods I

Procedure details

Potassium phthalimide 2 (2.7 g, 14.6 mmol) was added to a solution of bromoethanol 1 in N,N-dimethylformamide (12 mL, 14.1 mmol). After stirring for 12 h at 70° C., the mixture was concentrated and then diluted with dichloromethane (100 mL). After removal of solids by filtration, the organic layer was washed with water, dried, and concentrated. The concentrate was purified by flash column chromatography (3:2 to 2:3 hexane-ethyl acetate) to give compound 3 as a white solid (1.19 g, 44.12%) having an RF of 0.22 (3:2 hexane-ethyl acetate). See FIG. 5.
Quantity
2.7 g
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12 mL
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Yield
44.12%

Synthesis routes and methods II

Procedure details

(2S, 4S )-1-(p-nitrobenzyloxycarbonyl)-2-(4-(2-(2-(p-nitrobenzyloxycarbonylamino) ethoxy)acetyl)piperazine-1-yl) carbonyl-4-mercaptopyrrolidine ##STR12## 1) A 6.11 g portion of ethanolamine and 14.81 g of phthalic anhydride were stirred in 100 ml of toluene for 3 hours with heating. After concentration of the reaction solution, a residue was crystallized from chloroform, collected by filtration and then dried to yield 17.2 g of white 2-phthalimidoethanol.
Name
(2S, 4S )-1-(p-nitrobenzyloxycarbonyl)-2-(4-(2-(2-(p-nitrobenzyloxycarbonylamino) ethoxy)acetyl)piperazine-1-yl) carbonyl-4-mercaptopyrrolidine
Quantity
0 (± 1) mol
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0 (± 1) mol
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14.81 g
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100 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 2-aminoethanol (41 g, 0.67 mol) and isobenzofuran-1,3-dione (100 g, 0.52 mol) in toluene (300 mL) was refluxed for 12 hours. Volatiles were distilled out to give a residue, which was purified by re-crystallization from chloroform/hexane (v/v, 1:6) to afford 126 as a white solid (110 g, 85%). (ES, m/z) [M+H]+ 192.0; 1H NMR (300 MHz, CDCl3) δ 7.84-7.90 (m, 2H), 7.71-7.77 (m, 2H), 3.87-3.93 (m, 4H), 2.10 (br, 1H).
Quantity
41 g
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100 g
Type
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300 mL
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Yield
85%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common methods for synthesizing N-(2-Hydroxyethyl)phthalimide?

A1: this compound can be synthesized via several methods:

  • Gabriel Synthesis: This method utilizes the reaction of potassium phthalimide with 2-chloroethanol at elevated temperatures (90°C) in dimethylformamide (DMF) solvent. [] Researchers have investigated the impact of reaction parameters like temperature, time, reactant ratios, and solvents on the yield. []
  • Microwave Irradiation: This alternative approach involves reacting phthalic anhydride directly with ethanolamine under microwave irradiation. [] This method boasts reduced reaction times and high yields under optimized conditions. []

Q2: What makes this compound a versatile building block in organic synthesis?

A2: The presence of both the phthalimide group and the hydroxyl group within its structure contributes to its versatility.

  • Exchange Reactions: Poly-2-(N-phthalimido)ethyl acrylate, synthesized from this compound, readily undergoes exchange reactions with hydroxy and amino compounds. [, ] This property makes it valuable for generating diverse polymers and potentially for developing polymer-drug conjugates. [, ]
  • Esterification Reactions: this compound reacts with various acids, such as acrylic acid and methacrylic acid, to yield corresponding acrylate and methacrylate monomers. [, , ] These monomers can be further polymerized, creating polymers with modified properties. [, ]

Q3: How is this compound utilized in the development of potentially bioactive compounds?

A3: this compound serves as a key intermediate in synthesizing various compounds with potential biological activities:

  • Purine Acyclic Nucleosides: Researchers have explored using this compound as a precursor to synthesize nitrogen analogs of the antiviral drug acyclovir (Zovirax). [] This involves reacting its chloromethyl ether derivative with protected guanine or diaminopurine followed by deprotection to yield compounds like 9-[(2-aminoethoxy)methyl]guanine, exhibiting antiviral activity against Herpes Simplex Virus Type 1. []
  • Bis-Phthalimide and Thalidomide Esters: Esterification of trimellitic anhydride chloride with this compound generates novel cyclic imide-ester derivatives. [] These derivatives are further reacted with amino acids, producing hybrid structures with substituted N,N-bis-phthalimide and phthalimide-thalidomide moieties, some demonstrating in vitro cytotoxic activity against Hep-G2 and MCF-7 cancer cell lines. []

Q4: Has the kinetic and mechanistic behavior of this compound in oxidation reactions been investigated?

A4: Yes, researchers have studied the oxidation of this compound by various oxidants:

  • Cerium(IV) Oxidation: In the presence of a ruthenium(III) catalyst, this compound undergoes oxidation by Cerium(IV) in acidic media. [] This reaction yields N-methylphthalimide and formaldehyde as products. [] Kinetic studies revealed first-order dependence on Cerium(IV) concentration and fractional order dependence on both substrate and catalyst concentration. []
  • Halogen Oxidant (e.g., N-bromosuccinimide): Studies have also explored the kinetics and mechanism of this compound oxidation by +1 halogen oxidants in acidic media. []

Q5: Are there any studies exploring the applications of this compound in material science?

A5: Yes, this compound has been utilized in developing environmentally friendly epoxy resins:

  • Renewable Epoxy Resins: Researchers have investigated incorporating this compound into epoxy resins derived from renewable resources like sunflower, soybean, and linseed oils. [] The resulting modified epoxy compounds, possessing both oxirane rings and phthalimide groups, exhibited enhanced mechanical properties, chemical resistance, and potential for use in surface coatings. []

Q6: What analytical techniques are commonly employed in studying this compound and its derivatives?

A6: Various spectroscopic and analytical techniques are utilized to characterize this compound, its intermediates, and products:

  • Spectroscopy: Infrared (IR) spectroscopy helps in identifying functional groups and structural changes. [, , ] Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 31P-NMR, provides detailed structural information. []
  • Chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) is used for product identification and analysis. []
  • Elemental Analysis: This technique confirms the elemental composition of synthesized compounds. [, ]

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